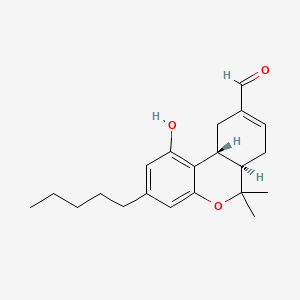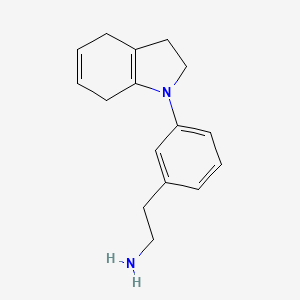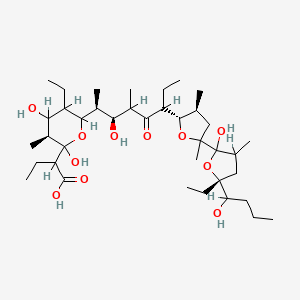
Inostamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inostamycin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Cancer Cell Invasion and Metastasis
Inostamycin has been shown to suppress the invasion ability of cancer cells, particularly in the HSC-4 tongue carcinoma cell line. This effect is attributed to its role as an inhibitor of cytidine 5′-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG): inositol transferase, leading to reduced productions of matrix metalloproteinases (MMP-2 and MMP-9) and diminished cell motility, which are crucial for cancer invasion and metastasis (Baba et al., 2004).
Cytostatic Effects on Cancer Cells
Research indicates that inostamycin exerts cytostatic effects on oral squamous cell carcinoma (SCC) cell lines, leading to G1-phase cell cycle arrest. This effect is accompanied by decreased cyclin D1 mRNA and protein expression and reduced phosphorylated retinoblastoma susceptibility gene product levels. The cytostatic nature of inostamycin suggests its potential utility in tumor dormant cytostatic therapy for oral SCC (Baba et al., 2001).
Modulation of Drug Resistance in Cancer Cells
Inostamycin has been identified to reverse multidrug resistance in KB cells, a feature attributed to its ability to increase the accumulation of chemotherapeutic agents like vinblastine in resistant cells. This action is due to inostamycin's interference with the efflux mechanisms typically employed by resistant cancer cells to expel therapeutic drugs, thereby enhancing drug retention and efficacy (Kawada & Umezawa, 1991).
Anti-angiogenic Properties
Inostamycin has demonstrated significant anti-angiogenic properties by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF). It achieves this through the inhibition of key signaling pathways involved in angiogenesis, such as the ERK-cyclin D1 and p38 pathways, suggesting its potential as an anti-angiogenic agent in cancer therapy (Baba et al., 2005).
Eigenschaften
Produktname |
Inostamycin |
|---|---|
Molekularformel |
C38H68O11 |
Molekulargewicht |
700.9 g/mol |
IUPAC-Name |
2-[(3S)-5-ethyl-6-[(2S,3S)-6-[(2S,3S)-5-[(5R)-5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21?,22?,23-,24-,25?,26?,27?,28?,29+,31?,32-,33?,35?,36+,37?,38?/m0/s1 |
InChI-Schlüssel |
NZJHONRWXITMMC-RBLAFODUSA-N |
Isomerische SMILES |
CCCC([C@]1(CC(C(O1)(C2(C[C@@H]([C@H](O2)C(CC)C(=O)C(C)[C@H]([C@H](C)C3C(C([C@@H](C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
SMILES |
CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
Kanonische SMILES |
CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O |
Synonyme |
inostamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



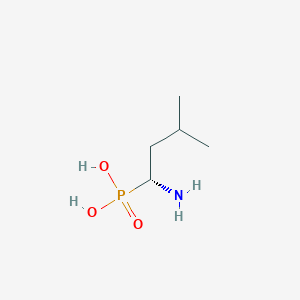
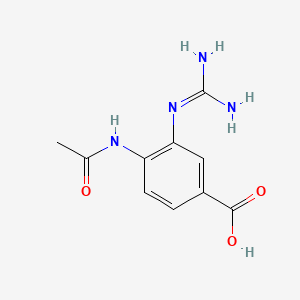
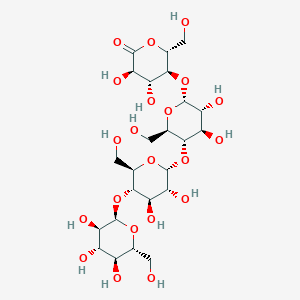
![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)
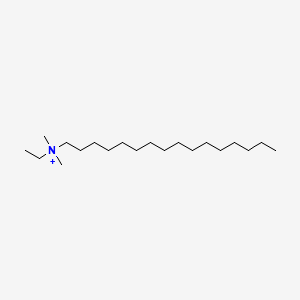
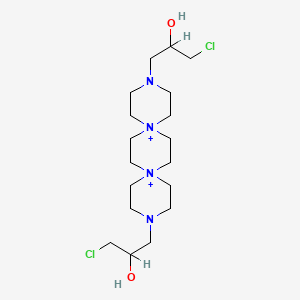
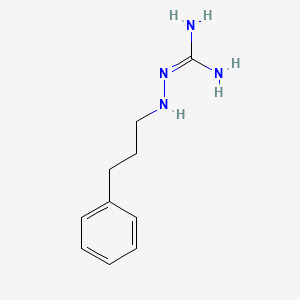

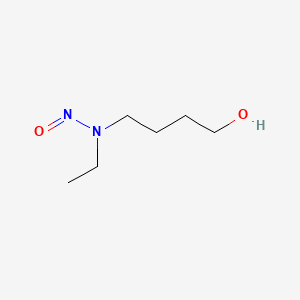
![(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid](/img/structure/B1212751.png)
